Hexadecyl 3-(ethylamino)-3-oxopropanoate

Description

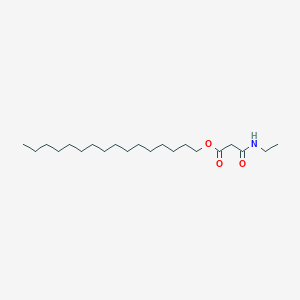

Hexadecyl 3-(ethylamino)-3-oxopropanoate is a synthetic ester derivative characterized by a 16-carbon alkyl chain (hexadecyl group) linked to a 3-oxopropanoate backbone, with an ethylamino substituent at the β-position. This compound belongs to the class of α-keto esters, which are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and surfactant applications due to their amphiphilic nature . The hexadecyl chain likely enhances lipophilicity, making it relevant for applications in drug delivery or surface-active formulations.

Properties

CAS No. |

138075-98-6 |

|---|---|

Molecular Formula |

C21H41NO3 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

hexadecyl 3-(ethylamino)-3-oxopropanoate |

InChI |

InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-21(24)19-20(23)22-4-2/h3-19H2,1-2H3,(H,22,23) |

InChI Key |

USXMJPDDGKUGQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 3-(ethylamino)-3-oxopropanoate typically involves the esterification of hexadecanol with 3-(ethylamino)-3-oxopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 3-(ethylamino)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Hexadecyl 3-(carboxylamino)-3-oxopropanoate.

Reduction: Hexadecyl 3-(ethylamino)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecyl 3-(ethylamino)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifier and stabilizer.

Mechanism of Action

The mechanism of action of Hexadecyl 3-(ethylamino)-3-oxopropanoate involves its interaction with cellular membranes due to its amphiphilic nature. The long hydrophobic hexadecyl chain allows it to integrate into lipid bilayers, while the hydrophilic ester and amino groups interact with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between hexadecyl 3-(ethylamino)-3-oxopropanoate and related compounds:

*Calculated based on C₁₉H₃₇NO₃.

Key Observations:

Synthetic Complexity : While ethyl-substituted analogs (e.g., ) are synthesized via straightforward amine-acetoacetate condensations, the hexadecyl variant likely requires specialized alkylation steps under anhydrous conditions, similar to methods used for long-chain esters .

Nitro/Aryl Groups (e.g., ): Electron-withdrawing substituents enhance electrophilicity at the keto position, favoring nucleophilic attacks in synthetic pathways .

Safety Profile: Short-chain analogs like ethyl 2-formyl-3-oxopropanoate are classified as hazardous (), whereas the hexadecyl derivative’s toxicity remains unstudied but may pose lower volatility-related risks due to higher molecular weight.

Research Findings and Limitations

Synthetic Challenges :

- Long-chain esters like hexadecyl derivatives often face purification hurdles due to high boiling points, necessitating techniques like flash chromatography (as seen in ) or vacuum distillation .

- Catalytic methods (e.g., Grubbs catalyst in ) are underutilized for such compounds but may offer regioselectivity advantages.

Biological Relevance: Ethyl 3-(cyclohexylamino)-3-oxopropanoate () demonstrates moderate bioactivity in heterocyclic drug synthesis, suggesting that the hexadecyl analog could be explored for sustained-release formulations .

Gaps in Data: No direct NMR or IR data exist for this compound. Predictions rely on analogous compounds (e.g., δ=1.02–1.89 ppm for CH₃ groups in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.